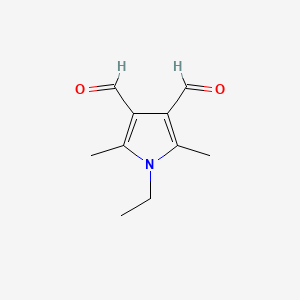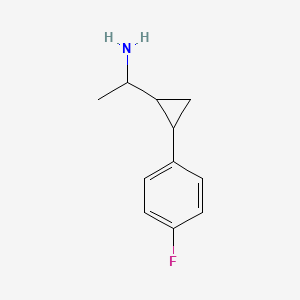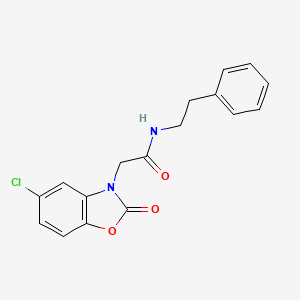
1-ethyl-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde is a heterocyclic organic compound with a pyrrole ring structure. This compound is characterized by the presence of ethyl and methyl substituents at the 1, 2, and 5 positions, respectively, and two aldehyde groups at the 3 and 4 positions. Pyrrole derivatives are known for their significant roles in various biological and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde can be achieved through several methods. One common approach involves the intermediate formation of 2,5-bis(1,3-benzodithiol-2-yl)pyrroles, followed by hydrolysis with mercury(II) oxide (HgO) and 35% aqueous tetrafluoroboric acid (HBF4) in dimethyl sulfoxide (DMSO) .
Industrial Production Methods
the general principles of pyrrole synthesis, such as the Paal-Knorr synthesis, can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 1-ethyl-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid.
Reduction: 1-ethyl-2,5-dimethyl-1H-pyrrole-3,4-dimethanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
1-ethyl-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-ethyl-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde is not fully understood. its biological effects are likely mediated through interactions with cellular proteins and enzymes. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde: Similar structure but with a methyl group instead of an ethyl group at the 1 position.
2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde: Lacks the ethyl group at the 1 position.
3-ethyl-2,5-dimethyl-1H-pyrrole: Similar structure but without the aldehyde groups at the 3 and 4 positions
Uniqueness
1-ethyl-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde is unique due to the presence of both ethyl and methyl substituents along with two reactive aldehyde groups. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-ethyl-2,5-dimethylpyrrole-3,4-dicarbaldehyde |
InChI |
InChI=1S/C10H13NO2/c1-4-11-7(2)9(5-12)10(6-13)8(11)3/h5-6H,4H2,1-3H3 |
InChI Key |
GTFMPCPAXQOWHG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=C1C)C=O)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12214395.png)

![4-(2-{[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzamide](/img/structure/B12214404.png)

![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide](/img/structure/B12214406.png)
![5-cyclopropyl-2-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12214413.png)
![5-Phenyl-3-(propan-2-yl)-11-(trifluoromethyl)-1,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-2,4,7,9,11-pentaene](/img/structure/B12214418.png)
![6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol](/img/structure/B12214419.png)
![N-(4-{[5-(1H-benzoimidazol-2-yl)-pyridin-2-ylamino]methyl}-phenyl)-3-bromo-4-methoxy-benzamide](/img/structure/B12214433.png)
![4-[2-(3-chloro-4-methoxyphenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12214437.png)

![(2E)-3-(4-chlorophenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide](/img/structure/B12214451.png)
![N-[(3-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12214455.png)
![3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetylamino}benzoic acid](/img/structure/B12214460.png)
